2,4-Dichloro-6-methyl-3-nitropyridine
Overview
Description
2,4-Dichloro-6-methyl-3-nitropyridine is an organic compound with the chemical formula C6H4Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their electron-deficient aromatic ring .
Mode of Action
The nitro group can migrate from one position to another in the pyridine ring through a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines can participate in various chemical reactions, leading to the formation of different compounds . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is stored under an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-methyl-3-nitropyridine. For instance, the compound is stored under an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.
Preparation Methods
The synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-6-methylpyridine. One common method is to react 2,4-dichloro-6-methylpyridine with nitrous acid under controlled conditions . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or other suitable purification techniques to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
2,4-Dichloro-6-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions produce amino derivatives .
Scientific Research Applications
2,4-Dichloro-6-methyl-3-nitropyridine has several scientific research applications:
Comparison with Similar Compounds
2,4-Dichloro-6-methyl-3-nitropyridine can be compared with other similar compounds, such as:
2,6-Dichloro-3-nitropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dichloro-3-nitropyridine: Another derivative with different substitution positions, affecting its chemical properties and uses.
2,4-Dichloro-5-methyl-3-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for particular applications in synthesis and industry .
Properties
IUPAC Name |
2,4-dichloro-6-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGIKTMXZFIZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382821 | |
Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63897-12-1 | |
Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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